8-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)quinoline
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Overview
Description
8-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine ring and a fluorobenzyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
8-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline core or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can yield quinoline N-oxides, while nucleophilic substitution can introduce various functional groups onto the quinoline or pyrrolidine rings.
Scientific Research Applications
8-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)quinoline involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl sulfonyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: Compounds with a fluorine atom on the quinoline ring, known for their antibacterial activity.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, used in medicinal chemistry for their bioactive properties.
Uniqueness
8-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)quinoline is unique due to the combination of its quinoline core, pyrrolidine ring, and fluorobenzyl sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-18-8-2-1-5-16(18)14-27(24,25)23-12-10-17(13-23)26-19-9-3-6-15-7-4-11-22-20(15)19/h1-9,11,17H,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHPWWAACCBMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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